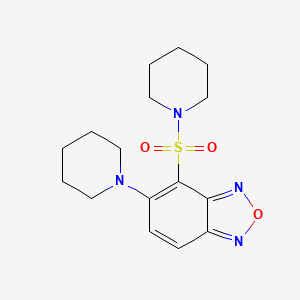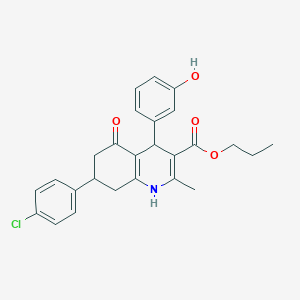![molecular formula C17H18ClN3O3 B5131342 (4-chlorobenzyl)[5-(4-morpholinyl)-2-nitrophenyl]amine](/img/structure/B5131342.png)
(4-chlorobenzyl)[5-(4-morpholinyl)-2-nitrophenyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-chlorobenzyl)[5-(4-morpholinyl)-2-nitrophenyl]amine, also known as CBMN, is a chemical compound that has been widely used in scientific research. It is a member of the nitroaromatic family, which has been known for its diverse biological activities. CBMN has been found to exhibit various biochemical and physiological effects, making it a promising candidate for future research.
Mecanismo De Acción
The mechanism of action of (4-chlorobenzyl)[5-(4-morpholinyl)-2-nitrophenyl]amine is not fully understood; however, it is believed to interact with DNA and disrupt its structure, leading to the inhibition of cell growth. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as tyrosinase and acetylcholinesterase, which are involved in the regulation of neurotransmitters. This compound has also been shown to modulate the activity of ion channels, which are involved in the regulation of cellular signaling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (4-chlorobenzyl)[5-(4-morpholinyl)-2-nitrophenyl]amine in lab experiments is its potent activity against cancer cells. Additionally, this compound has been found to have low toxicity, making it a safer alternative to other anti-cancer drugs. However, the synthesis of this compound is complex and requires specialized equipment, which can be a limitation for some labs.
Direcciones Futuras
There are several future directions for the research on (4-chlorobenzyl)[5-(4-morpholinyl)-2-nitrophenyl]amine. One potential area of research is the development of new anti-cancer drugs based on the structure of this compound. Additionally, the antibacterial and antifungal properties of this compound could be further explored for the development of new antibiotics. Another potential area of research is the study of the mechanism of action of this compound, which could provide insights into the development of new drugs that target DNA.
Métodos De Síntesis
The synthesis of (4-chlorobenzyl)[5-(4-morpholinyl)-2-nitrophenyl]amine involves a multi-step process that includes the nitration of 5-(4-morpholinyl)-2-nitrophenol, followed by the reduction of the nitro group to an amino group, and the subsequent reaction with 4-chlorobenzyl chloride. The final product is obtained through purification and crystallization.
Aplicaciones Científicas De Investigación
(4-chlorobenzyl)[5-(4-morpholinyl)-2-nitrophenyl]amine has been extensively used in scientific research, particularly in the field of medicinal chemistry. It has been found to exhibit potent anti-tumor activity by inhibiting the growth of cancer cells. Additionally, this compound has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
N-[(4-chlorophenyl)methyl]-5-morpholin-4-yl-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3/c18-14-3-1-13(2-4-14)12-19-16-11-15(5-6-17(16)21(22)23)20-7-9-24-10-8-20/h1-6,11,19H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLAGSAJCOLOLNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2)[N+](=O)[O-])NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-bromo-N'-[(4-tert-butylphenoxy)acetyl]benzohydrazide](/img/structure/B5131261.png)


![N-(2-chlorophenyl)-2-(3-oxo-1-{[4-(2-pyridinyl)-1-piperazinyl]acetyl}-2-piperazinyl)acetamide](/img/structure/B5131295.png)
![N-({[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3,4-dimethoxybenzamide](/img/structure/B5131296.png)
![2-ethyl-1-[(4-methyl-3-nitrophenyl)sulfonyl]piperidine](/img/structure/B5131305.png)
![4-[(2-chloro-6-fluorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5131309.png)

![(3aS*,5S*,9aS*)-2-(4-methoxybenzyl)-5-(1-phenyl-1H-pyrazol-4-yl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5131319.png)
![(4-(2-chlorobenzyl)-1-{[5-(methoxymethyl)-2-furyl]methyl}-4-piperidinyl)methanol](/img/structure/B5131325.png)
![3-{1-[3-(2-methoxyphenyl)propanoyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide](/img/structure/B5131347.png)
![{[5-(4-ethoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5131354.png)
![dimethyl 3,3'-[(9,10-dioxo-9,10-dihydroanthracene-1,5-diyl)diimino]dipropanoate](/img/structure/B5131355.png)

